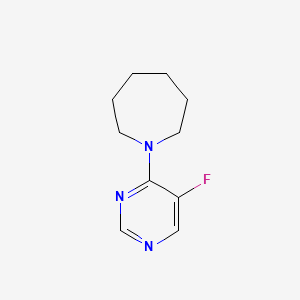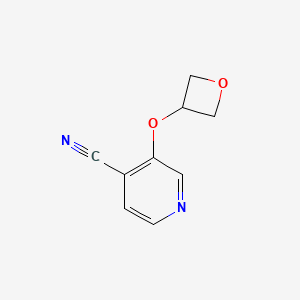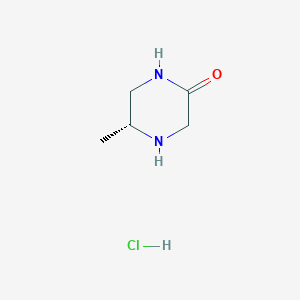![molecular formula C21H15ClN2O2 B2481981 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898419-04-0](/img/structure/B2481981.png)
1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related naphthalene-1,4-dione derivatives often involves green and convenient synthetic methods. For example, a one-pot, four-component reaction catalyzed by MgCl2 in ethylene glycol has been described for the synthesis of 2-hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione derivatives. This method emphasizes simplicity, short reaction time, high yield, and the use of an eco-friendly catalyst (Fu et al., 2016).
Molecular Structure Analysis
The crystal structure of related compounds, such as 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione and its analog, has been determined by single crystal X-ray diffraction. These molecules are non-planar, with torsion angles around the N–C(naphthoquinone) bond indicating a certain rigidity in their structure. In the crystals, hydrogen bonds N–H···O and N–H···Cl exist, highlighting the potential for interaction in solid-state forms (Yıldırım et al., 2019).
Chemical Reactions and Properties
The reactivity of naphthalene-1,4-dione derivatives towards nucleophiles and other reagents has been explored in several studies. For instance, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, a compound with a similar naphthalene-1,4-dione framework, demonstrated reactivity with various nucleophile agents, leading to the formation of hydroxy pyrazole and hydroxy oxazole derivatives. This reactivity suggests the versatility of the naphthalene-1,4-dione scaffold in synthesizing a wide range of heterocyclic compounds (Gouhar & Raafat, 2015).
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Methodologies : Innovative and efficient synthesis methodologies for derivatives related to 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have been developed. For instance, Kumar et al. (2017) presented a green, operationally simple, and efficient one-pot four-component approach for the synthesis of 2-hydroxy-3-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl) naphthalene-1,4-dione derivatives through a domino reaction, highlighting the method's advantages like clean and simple methodology, short reaction time, and good yield (Kumar, Sribalan, & Padmini, 2017).
Chemical Properties and Reactions : The chemical properties and reactions of compounds related to 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have been explored extensively. For example, Yıldız et al. (2018) detailed the cyclization of a compound derived from the reaction of 2,3-dichloro-1,4-naphthoquinone, leading to 2-(hexyloxy)benzo[b]phenazine-6,11-dione, demonstrating a general procedure to prepare functionalized benzo[b]phenazine-6,11-dione derivatives (Yıldız, Bayrak, Yıldırım, Şahin, & Tuyun, 2018).
Biological Applications
Antimicrobial and Antifungal Properties : Some derivatives of 1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have shown promising antimicrobial and antifungal properties. Tandon et al. (2010) synthesized a range of nitrogen and sulfur containing hetero-1,4-naphthoquinones, showing potent antifungal activity and indicating their potential as lead antifungal agents (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).
Anticancer Potential : Some compounds in this category have been evaluated for their anticancer activities. For instance, Gouhar and Raafat (2015) synthesized derivatives that were evaluated as anticancer agents, demonstrating the potential of these compounds in cancer research (Gouhar & Raafat, 2015).
Antidepressant Activity : Research has also been conducted on the antidepressant activity of related compounds. Prasad et al. (2005) synthesized 1,3,5-triphenyl-2-pyrazolines and evaluated their antidepressant activity, finding significant reductions in immobility times at certain dose levels (Prasad, Rao, Prasoona, Murali, & Kumar, 2005).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-18-10-4-2-7-16(18)14-23-12-13-24(21(26)20(23)25)19-11-5-8-15-6-1-3-9-17(15)19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMMRBLXJLHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)


![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)


![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)


![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)
